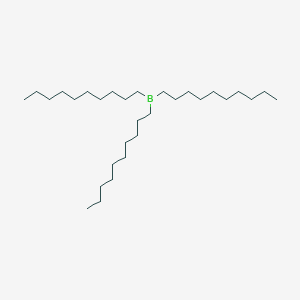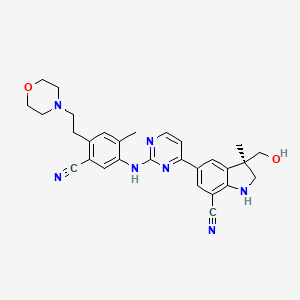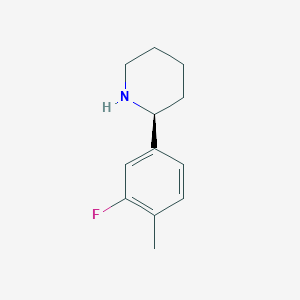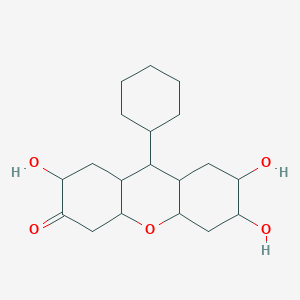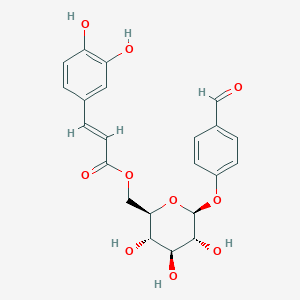
Nandinaside A
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
This bioactive molecule exhibits various pharmacological activities, including anti-inflammatory and antioxidant properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Nandinaside A is typically extracted from the Nandina domestica plant. The extraction process involves several steps, including solvent extraction, purification, and crystallization. The specific synthetic routes and reaction conditions for this compound are not widely documented in the literature, but it is known that the compound can be isolated using standard phytochemical techniques.
Industrial Production Methods: Industrial production of this compound would likely involve large-scale extraction from Nandina domestica, followed by purification processes to ensure the compound’s purity and quality. The use of advanced chromatographic techniques, such as high-performance liquid chromatography (HPLC), is common in the purification of natural compounds.
Analyse Des Réactions Chimiques
Types of Reactions: Nandinaside A undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s structure and enhancing its pharmacological properties .
Common Reagents and Conditions: Common reagents used in the reactions involving this compound include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The reactions typically occur under controlled conditions, including specific temperatures and pH levels .
Major Products Formed: The major products formed from the reactions of this compound depend on the specific reagents and conditions used. For example, oxidation reactions may yield various oxidized derivatives, while reduction reactions can produce reduced forms of the compound .
Applications De Recherche Scientifique
Nandinaside A has a wide range of scientific research applications, including:
Chemistry: this compound is used as a reference compound in phytochemical studies to identify and characterize similar compounds in other plants.
Biology: The compound’s anti-inflammatory and antioxidant properties make it a valuable tool in biological research, particularly in studies related to cellular oxidative stress and inflammation.
Medicine: this compound has potential therapeutic applications due to its pharmacological activities.
Industry: The compound’s antioxidant properties make it a potential additive in the food and cosmetic industries to enhance product stability and shelf life.
Mécanisme D'action
Nandinaside A is unique due to its specific structure and pharmacological properties. Similar compounds include other phenolic compounds and flavonoids found in various plants. These compounds share some pharmacological activities, such as antioxidant and anti-inflammatory properties, but differ in their specific molecular structures and mechanisms of action .
Comparaison Avec Des Composés Similaires
Propriétés
Formule moléculaire |
C22H22O10 |
|---|---|
Poids moléculaire |
446.4 g/mol |
Nom IUPAC |
[(2R,3S,4S,5R,6S)-6-(4-formylphenoxy)-3,4,5-trihydroxyoxan-2-yl]methyl (E)-3-(3,4-dihydroxyphenyl)prop-2-enoate |
InChI |
InChI=1S/C22H22O10/c23-10-13-1-5-14(6-2-13)31-22-21(29)20(28)19(27)17(32-22)11-30-18(26)8-4-12-3-7-15(24)16(25)9-12/h1-10,17,19-22,24-25,27-29H,11H2/b8-4+/t17-,19-,20+,21-,22-/m1/s1 |
Clé InChI |
JSCNSFRBLSDDTO-VMNLSUCYSA-N |
SMILES isomérique |
C1=CC(=CC=C1C=O)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)COC(=O)/C=C/C3=CC(=C(C=C3)O)O)O)O)O |
SMILES canonique |
C1=CC(=CC=C1C=O)OC2C(C(C(C(O2)COC(=O)C=CC3=CC(=C(C=C3)O)O)O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


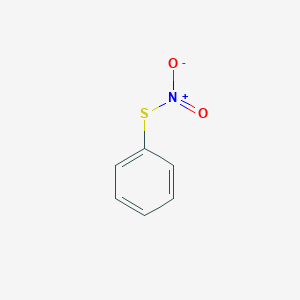
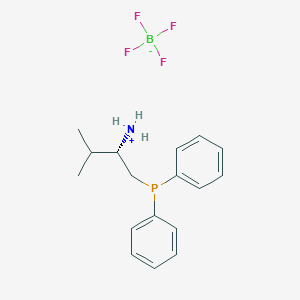
![1,2,4-Triazolo[4,3-b][1,2,4]triazin-7(8H)-one, 3-methyl-](/img/structure/B14753702.png)
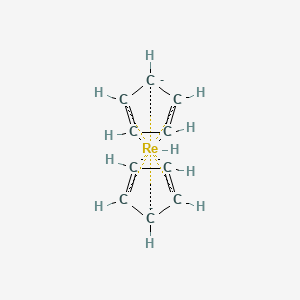

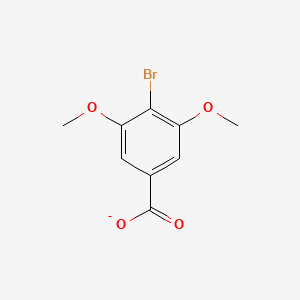
![(5R,11S,17S,20S,26S,29R)-23-(3-amino-3-oxopropyl)-26-benzyl-5-(hexanoylamino)-20-[(1R)-1-hydroxyethyl]-6,12,18,21,24,27-hexaoxo-35-[2-[[2-[4,7,10-tris(carboxymethyl)-1,4,7,10-tetrazacyclododec-1-yl]acetyl]amino]ethylsulfanylmethyl]-3,31-dithia-7,13,19,22,25,28-hexazatetracyclo[31.3.1.07,11.013,17]heptatriaconta-1(37),33,35-triene-29-carboxylic acid](/img/structure/B14753721.png)
